2,4,6-Trichloro-5-nitropyrimidine
Overview
Description
2,4,6-Trichloro-5-nitropyrimidine is a chemical compound that is part of the pyrimidine family, characterized by the presence of nitro and chloro substituents on the pyrimidine ring. This compound is an intermediate in the synthesis of various derivatives that have applications in pharmaceuticals and as potential energetic materials. The presence of nitro groups typically confers energetic properties, making these compounds of interest in the field of explosives .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the substitution of chloro groups with other functional groups. For instance, the synthesis of tetrasubstituted purines from 4,6-dichloro-2-(methylthio)-5-nitropyrimidine involves one-pot sequential substitution of chloride by amines, followed by oxidation and reduction steps to yield novel purine compounds . Another example is the synthesis of 2-amino-4,5,6-trichloropyrimidine, which occurs through an unusual aromatic substitution of a nitro group by chloride . These synthetic routes highlight the reactivity of chloro and nitro substituents on the pyrimidine ring and their utility in generating diverse compounds.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by the presence of hydrogen bonding, which can lead to the formation of supramolecular structures. For example, the crystal structure of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine shows intramolecular and intermolecular hydrogen bonding, resulting in polymeric chains of coplanar molecules . The robust hydrogen bonds in these structures are crucial for the formation of organic salts and influence the overall stability and properties of the compounds .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including acylation, oxidation, and substitution, which are essential for the synthesis of more complex molecules. The treatment of dichloropyrimidines with hydroxylamine, followed by acylation and oxidation, leads to the formation of chloro-containing nitroso- or nitropyrimidines . Additionally, the reactivity of chloro and nitro substituents allows for the selective substitution of these groups with amines or other nucleophiles, as demonstrated in the synthesis of amino-substituted pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as thermal stability, density, and sensitivity to impact and friction, are critical for their application as energetic materials. For instance, N-oxidation of 5-nitroso-2,4,6-triaminopyrimidine leads to compounds with high densities and good thermal stability, which are desirable traits for explosives. These compounds also exhibit high detonation performance and low sensitivity, making them suitable for use in high-performance explosives .
Scientific Research Applications
Safety And Hazards
properties
IUPAC Name |
2,4,6-trichloro-5-nitropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl3N3O2/c5-2-1(10(11)12)3(6)9-4(7)8-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFWFWSBFMRDNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401687 | |
Record name | 2,4,6-trichloro-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloro-5-nitropyrimidine | |
CAS RN |
4359-87-9 | |
Record name | 2,4,6-trichloro-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4359-87-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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